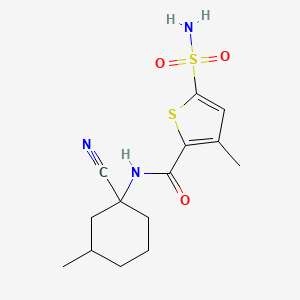

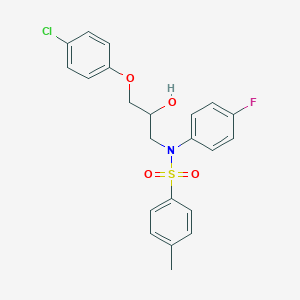

![molecular formula C8H4F3N2NaO4 B2496151 Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 2361643-47-0](/img/structure/B2496151.png)

Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NTPA, and it is synthesized using a specific method.

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

The compound "Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate" has not been directly identified in the literature. However, research on similar sodium compounds and their derivatives provides insights into the potential applications and characteristics of related chemical entities.

Crystal Structure Analysis : Studies have examined the crystal structures of related sodium compounds, revealing insights into their chemical bonds and interactions. For example, research on sodium 5-nitro-2-pyridonate trihydrate elucidates how sodium ions interact within a crystal lattice, showcasing the importance of these compounds in understanding ionic and molecular arrangements in solids (Muthuraman, Nicoud, & Bagieu-Beucher, 2000).

Synthesis and Characterization : The synthesis of organotin(IV) complexes and their derivatives highlights the versatility of sodium compounds in forming complex molecular structures. These studies offer insights into the synthesis processes and the characterization of new compounds, which can have applications in materials science, catalysis, and potentially in pharmaceuticals (F. Benetollo et al., 2005).

Chemical Reactions and Mechanisms

Reductive Amination : The application of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones demonstrates the role of sodium compounds in facilitating chemical reactions, which is fundamental in organic synthesis and the development of various chemical products (A. Abdel-Magid et al., 1996).

Complex Formation and Reactivity : Research on the reactivity and complex formation of sodium with various ligands sheds light on the potential applications of sodium compounds in creating new materials with specific functions. This includes the formation of coordination polymers and complexes that have implications in catalysis, environmental remediation, and the development of advanced materials (S. Ghosh, Savitha, & P. K. Bharadwaj, 2004).

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propiedades

IUPAC Name |

sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4.Na/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSSKDIOQSOYQI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)[O-])C(F)(F)F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

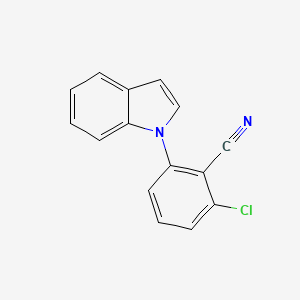

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

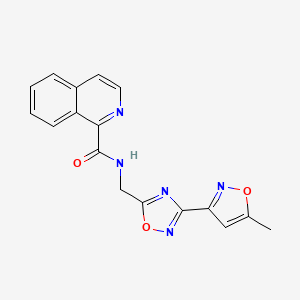

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

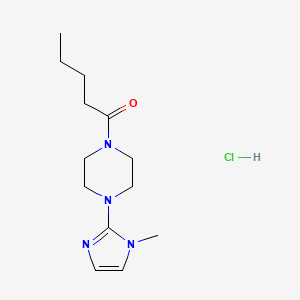

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)

![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)

![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)